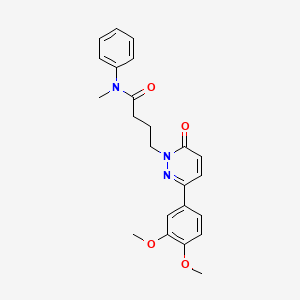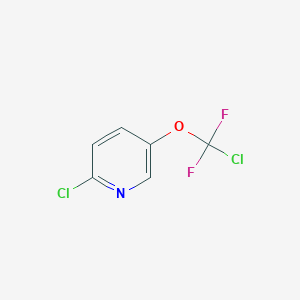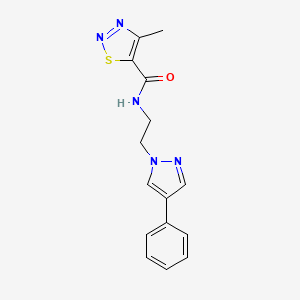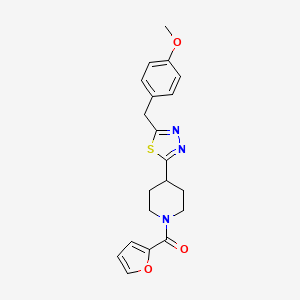![molecular formula C17H6Cl4F3N3 B2530429 2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile CAS No. 478046-34-3](/img/structure/B2530429.png)
2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile is a useful research compound. Its molecular formula is C17H6Cl4F3N3 and its molecular weight is 451.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochromic Properties in Polymer Synthesis
One of the research applications of compounds related to 2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile involves the synthesis and study of electrochromic properties of conducting copolymers. These copolymers, synthesized from monomers with structural similarities to the compound , have been explored for their electrochromic properties, which are crucial in applications like smart windows and electronic displays (Beyazyildirim et al., 2006).
Synthesis and Characterization of Polymer Derivatives
Another application is the synthesis and characterization of polythiophene derivatives, where related compounds are used in electrochemical polymerization. These derivatives exhibit unique electrochemical properties, which are important for their potential use in electronic devices and sensors (Ozyurt et al., 2008).
Crystal Structure Analysis
Research on crystal structures of isomeric compounds similar to this compound has been conducted to understand the molecular interactions and arrangement. Such studies are significant in the field of crystallography and materials science, contributing to the design of new materials with specific properties (de Souza et al., 2015).
Photocyclization Studies
Compounds structurally related to the subject compound have been used in photocyclization studies, leading to the formation of new compounds. These findings are relevant in organic chemistry, particularly in the synthesis of complex organic molecules (Arai et al., 1991).
Chromatography Applications
In chromatography, compounds with structural similarities have been utilized in the development of partition chromatographic systems. This application is vital in analytical chemistry, where such systems are used for the separation of complex mixtures (Corbin et al., 1960).
Electrochemical Studies
There are electrochemical studies focusing on the oxidation of compounds structurally related to this compound. Such studies provide insights into the electrochemical behavior of these compounds, which is important for various applications in electrochemistry and materials science (Richards & Evans, 1977).
Inhibition of Carbonyl Reductase Enzyme
A related compound, oximino(2,6-dichlorophenyl)acetonitrile, has been identified as a powerful inhibitor of the Carbonyl Reductase enzyme, which is involved in resistance to anticancer treatment. This discovery is significant in the field of medicinal chemistry and pharmacology (Amankrah et al., 2021).
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6Cl4F3N3/c18-7-1-2-8(10(19)3-7)9(6-25)15-16(17(22,23)24)27-14-5-12(21)11(20)4-13(14)26-15/h1-5,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYLRVFJQBOTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C#N)C2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6Cl4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)

![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B2530352.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)



![1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2530363.png)


![2-(4-chlorophenyl)-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B2530367.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2530369.png)
